4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
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Description
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H21N5O3S2 and its molecular weight is 491.58. The purity is usually 95%.
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Biological Activity
The compound 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and agricultural applications. Its structural features suggest potential interactions with various biological targets, making it a subject of interest for further research.
Structural Characteristics
This compound contains several functional groups that contribute to its biological properties:
- Sulfamoyl group : Known for its role in antimicrobial activity.
- Thiazole ring : Often associated with diverse biological activities including anti-inflammatory and anticancer effects.
- Benzamide moiety : Commonly found in drugs with various therapeutic effects.
The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The sulfamoyl group may inhibit bacterial dihydropteroate synthase, a target for sulfonamide antibiotics, while the thiazole ring may interact with cellular pathways involved in inflammation or cancer progression .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related thiazole derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Thiazole Derivative 1 | 10 | Staphylococcus aureus |
Thiazole Derivative 2 | 20 | Escherichia coli |
Thiazole Derivative 3 | 15 | Pseudomonas aeruginosa |
Insecticidal Activity
In studies focusing on insecticidal properties, thiazole derivatives have been shown to be effective against pests such as Spodoptera littoralis. The LC50 values for similar compounds ranged from 49.04 to 94.90 ppm, indicating a potent toxic effect on these insects .
Compound | LC50 (ppm) | Toxicity Index (%) |
---|---|---|
Compound A | 49.04 | 100% |
Compound B | 62.66 | 78.26% |
Compound C | 78.62 | 62.38% |
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of thiazole derivatives against Staphylococcus aureus. The results demonstrated that modifications to the sulfamoyl group significantly enhanced antibacterial potency.
- Insecticidal Efficacy : Another investigation assessed the insecticidal properties of thiazole-based compounds on Spodoptera littoralis. The study found that specific structural modifications led to increased mortality rates among treated populations.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c25-13-3-15-29(16-4-14-26)34(31,32)19-10-7-18(8-11-19)23(30)28-24-27-22-20-6-2-1-5-17(20)9-12-21(22)33-24/h1-2,5-8,10-11H,3-4,9,12,15-16H2,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASBKHJWNMCOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.